N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide
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Description
N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C33H36FN5O4S and its molecular weight is 617.74. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism in Chronic Myelogenous Leukemia Patients
Flumatinib, a tyrosine kinase inhibitor structurally related to the query compound, has been studied in Phase I clinical trials in China for treating chronic myelogenous leukemia (CML). The study aimed to identify flumatinib metabolites in CML patients, revealing 34 metabolites, including products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Gong et al., 2010).
Nonaqueous Capillary Electrophoresis
Imatinib mesylate (IM) and related substances, including analogs of the query compound, have been analyzed using nonaqueous capillary electrophoresis. This method provided baseline separation of studied analytes, demonstrating its potential for quality control of IM (Ye et al., 2012).
Synthesis of Polyamides
Compounds structurally similar to the query, including 4-aminomethylbenzylamine and piperazine, have been used in synthesizing polyamides containing uracil and adenine. These polyamides showed molecular weights of about 1000–5000 and were water-soluble (Hattori & Kinoshita, 1979).
Development of Fluorine-18-Labeled Antagonists
Fluorinated derivatives of WAY 100635, including compounds with structures similar to the query, were synthesized and radiolabeled with fluorine-18. These derivatives were evaluated in rats and showed promise for static measurement of 5-HT1A receptor distribution (Lang et al., 1999).
properties
CAS RN |
931313-87-0 |
---|---|
Molecular Formula |
C33H36FN5O4S |
Molecular Weight |
617.74 |
IUPAC Name |
N-benzyl-4-[[1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C33H36FN5O4S/c34-26-10-12-27(13-11-26)36-15-17-37(18-16-36)29(40)22-38-28-14-19-44-30(28)32(42)39(33(38)43)21-24-6-8-25(9-7-24)31(41)35-20-23-4-2-1-3-5-23/h1-5,10-14,19,24-25H,6-9,15-18,20-22H2,(H,35,41) |
InChI Key |
PYNVTUQRJVWGJL-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C(=O)NCC6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
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